molecular formula C21H24F3N3O2S B13430411 Trifluoperazine Sulfone

Trifluoperazine Sulfone

Cat. No.: B13430411
M. Wt: 439.5 g/mol
InChI Key: UYKYTFMKQYAOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoperazine Sulfone typically involves the oxidation of Trifluoperazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfone group without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trifluoperazine Sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Trifluoperazine Sulfone can be compared with other phenothiazine derivatives and sulfone-containing compounds:

Properties

Molecular Formula

C21H24F3N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide

InChI

InChI=1S/C21H24F3N3O2S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)30(28,29)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

UYKYTFMKQYAOHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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